molecular formula C21H14F2N2O2S B2685075 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 312914-36-6

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2685075
CAS No.: 312914-36-6
M. Wt: 396.41
InChI Key: FXVBLAITFYPJOD-UHFFFAOYSA-N
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Description

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that features a thiazole ring, a difluorophenyl group, and a methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity for its targets, while the methoxynaphthalene moiety can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the thiazole ring and the difluorophenyl group enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2O2S/c1-27-19-10-13-5-3-2-4-12(13)8-15(19)20(26)25-21-24-18(11-28-21)14-6-7-16(22)17(23)9-14/h2-11H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVBLAITFYPJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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